4-(5-Bromo-2-hydroxy-benzylidene)-1-(3,4-dimethyl-phenyl)-pyrazolidine-3,5-dione
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Overview
Description
Bromopyruvic acid , belongs to the class of pyrazolidine-3,5-diones. Its chemical structure features a pyrazolidine ring with a bromine-substituted benzylidene moiety and a dimethylphenyl group. Bromopyruvic acid has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of Bromopyruvic acid. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3,4-dimethylpyrazolidine-3,5-dione under acidic conditions. The reaction proceeds via a Schiff base intermediate, followed by cyclization to form the desired compound.
b. Reaction Conditions
- Reactants: 5-bromo-2-hydroxybenzaldehyde, 3,4-dimethylpyrazolidine-3,5-dione
- Solvent: Acidic medium (e.g., acetic acid)
- Temperature: Typically room temperature or slightly elevated
- Mechanism: Schiff base formation followed by intramolecular cyclization
c. Industrial Production
While Bromopyruvic acid is not produced industrially on a large scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Bromopyruvic acid participates in various chemical reactions:
Oxidation: It can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation: It can react with amines or hydrazines to form hydrazones or semicarbazones.
Common reagents include:
Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkali metal hydroxides (e.g., NaOH)
Condensation: Amines, hydrazines
Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromopyruvic acid finds applications in:
Chemistry: As a building block for more complex molecules
Biology: Investigating its effects on cellular metabolism and glycolysis
Medicine: Potential anticancer properties due to its inhibition of glycolytic enzymes
Industry: Limited, but its derivatives may have industrial applications
Mechanism of Action
Bromopyruvic acid interferes with glycolysis by inhibiting key enzymes such as hexokinase and pyruvate kinase. This disruption affects cancer cells, which rely heavily on glycolysis for energy production. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Bromopyruvic acid stands out due to its unique combination of a bromine-substituted benzylidene group and a pyrazolidine-3,5-dione core. Similar compounds include pyruvic acid derivatives and other pyrazolidine-based molecules.
Properties
Molecular Formula |
C18H15BrN2O3 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15BrN2O3/c1-10-3-5-14(7-11(10)2)21-18(24)15(17(23)20-21)9-12-8-13(19)4-6-16(12)22/h3-9,22H,1-2H3,(H,20,23)/b15-9- |
InChI Key |
DJNMRYXILIOFKU-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/C(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2)C |
Origin of Product |
United States |
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